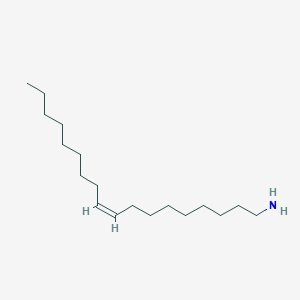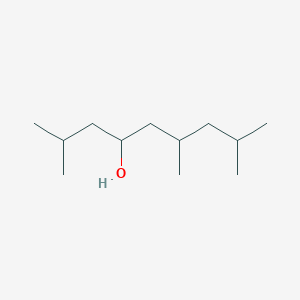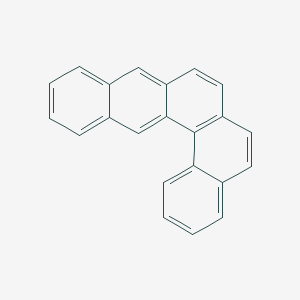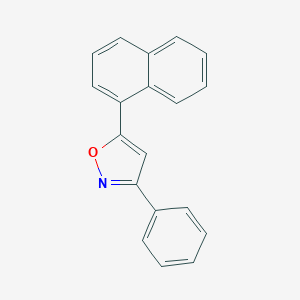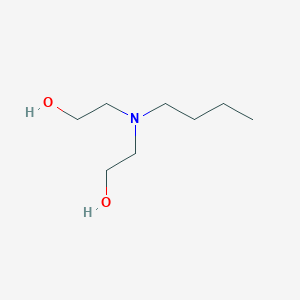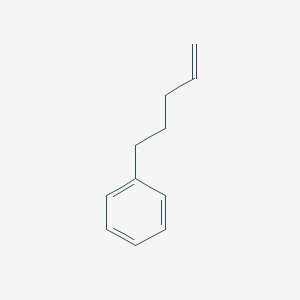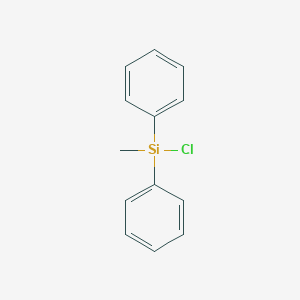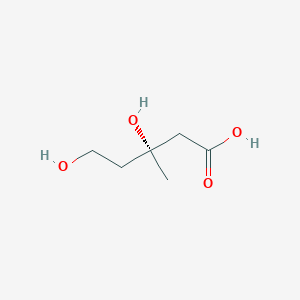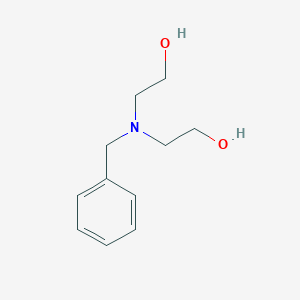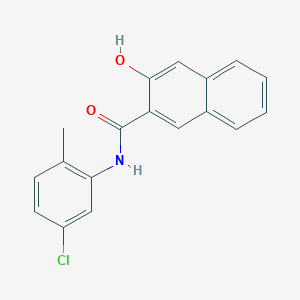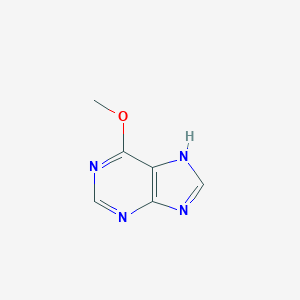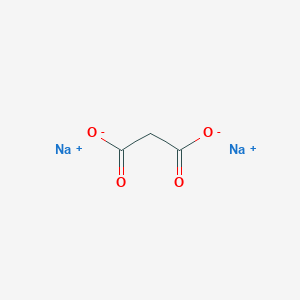
丙二酸钠
描述
It appears as a white crystalline solid that is soluble in water but not in alcohols, esters, or benzene . This compound is widely used in various chemical reactions and industrial applications due to its unique properties.
科学研究应用
Sodium malonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of α,β-unsaturated carboxylic acids.
Biology: Acts as an inhibitor of succinate dehydrogenase in metabolic studies.
Medicine: Explored for its potential in developing antitumor agents due to its ability to form complexes with metals.
Industry: Utilized in the production of polymers, pharmaceuticals, and agrochemicals.
作用机制
Target of Action
Sodium malonate primarily targets the AcrAB-TolC multidrug efflux pump of Escherichia coli . This pump is a major contributor to multidrug resistance in bacteria, expelling antibiotics out of cells and reducing their efficacy .
Mode of Action
Sodium malonate interacts with its target by inhibiting the efflux activity of the AcrAB-TolC pump . It binds to multiple locations on the AcrB component of the pump, including the AcrB proximal binding pocket . This interaction increases the efficacy of certain antibiotics, including ethidium bromide, minocycline, chloramphenicol, and ciprofloxacin .
Biochemical Pathways
Sodium malonate is involved in the malonate metabolism pathway . It is a competitive inhibitor of succinate dehydrogenase, an enzyme involved in the citric acid cycle . By inhibiting this enzyme, sodium malonate can affect energy production in cells and potentially influence other downstream biochemical processes .
Pharmacokinetics
It is known to be soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need further investigation.
Result of Action
The inhibition of the AcrAB-TolC pump by sodium malonate leads to an increase in the intracellular concentration of certain antibiotics . This can enhance the antibiotics’ ability to kill bacteria, making sodium malonate a potential tool for combating multidrug-resistant bacterial infections .
Action Environment
The action of sodium malonate can be influenced by environmental factors such as pH and temperature . For instance, its solubility in water suggests that it might be more effective in aqueous environments . Additionally, the compound’s stability could be affected by storage conditions .
生化分析
Biochemical Properties
Sodium malonate is a reversible inhibitor of the enzyme succinate dehydrogenase . Due to its structural similarity with succinate, it competitively inhibits the utilization of succinic acid by bacteria, shutting down the Krebs (tricarboxylic acid cycle) and the glyoxylate cycle .
Cellular Effects
The utilization of sodium malonate by certain organisms leads to the production of alkaline metabolites, resulting in an increase in the medium’s alkalinity . This change in pH can have various effects on cellular processes, including influencing cell function and impacting cell signaling pathways .
Molecular Mechanism
The attachment of sodium malonate to the enzyme succinate dehydrogenase prevents the attachment of succinate, thus inhibiting the conversion of succinate to fumarate . This mechanism of action demonstrates how sodium malonate exerts its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium malonate can be observed over time. For instance, organisms that can utilize sodium malonate for carbon and energy will grow in a malonate broth . The use of sodium malonate leads to a rise in the pH of the medium, which can be observed as a color change in the pH indicator .
Metabolic Pathways
Sodium malonate is involved in the tricarboxylic acid cycle, where it acts as a competitive inhibitor of succinate dehydrogenase . This interaction affects the metabolic flux and can lead to changes in metabolite levels .
准备方法
Synthetic Routes and Reaction Conditions: Sodium malonate can be synthesized through the neutralization reaction between malonic acid and sodium hydroxide. The reaction is as follows: [ \text{CH}_2(\text{COOH})_2 + 2 \text{NaOH} \rightarrow \text{CH}_2(\text{COONa})_2 + 2 \text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of disodium malonate and water .
Industrial Production Methods: Industrial production of disodium malonate often involves the same neutralization reaction but on a larger scale. The process includes the careful control of reaction conditions to ensure high purity and yield. The resulting product is then crystallized, filtered, and dried to obtain the final compound .
化学反应分析
Types of Reactions: Sodium malonate undergoes various chemical reactions, including:
Decarboxylation: When heated, disodium malonate decomposes to form acetic acid and carbon dioxide.
Knoevenagel Condensation: Reacts with aldehydes to form α,β-unsaturated carboxylic acids.
Substitution Reactions: Can form esters, amides, and other derivatives through reactions with appropriate reagents.
Common Reagents and Conditions:
Decarboxylation: Typically occurs at temperatures above 130°C.
Knoevenagel Condensation: Requires a base catalyst such as piperidine or pyridine.
Substitution Reactions: Involves reagents like alcohols, amines, and acid chlorides under mild to moderate conditions.
Major Products:
Decarboxylation: Acetic acid and carbon dioxide.
Knoevenagel Condensation: α,β-unsaturated carboxylic acids.
Substitution Reactions: Esters, amides, and other derivatives.
相似化合物的比较
Malonic Acid (CH₂(COOH)₂): The parent compound of disodium malonate, used in similar reactions but with different solubility and reactivity.
Dimethyl Malonate (CH₂(CO₂CH₃)₂): An ester derivative used in organic synthesis, particularly in malonic ester synthesis.
Diethyl Malonate (CH₂(CO₂C₂H₅)₂): Another ester derivative with applications in the synthesis of barbiturates and other pharmaceuticals.
Uniqueness: Sodium malonate is unique due to its high solubility in water and its ability to act as a versatile reagent in various chemical reactions. Its inhibitory effect on succinate dehydrogenase also sets it apart from other similar compounds, making it valuable in biochemical and medical research .
属性
IUPAC Name |
disodium;propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRWXGRGLHYDWPS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
141-82-2 (Parent) | |
| Record name | Disodium malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8059712 | |
| Record name | Propanedioic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Disodium malonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
141-95-7, 23549-97-5 | |
| Record name | Disodium malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanedioic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedioic acid, disodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM MALONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QWE64M39H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Sodium Malonate act as an efflux pump inhibitor (EPI)?
A1: Sodium Malonate inhibits the AcrAB-TolC multidrug efflux pump in Escherichia coli by potentially binding to multiple locations on the AcrB subunit, including the proximal binding pocket. This inhibition leads to increased intracellular accumulation of antibiotics and enhances their efficacy. []
Q2: What is the primary effect of Sodium Malonate on the citric acid cycle?
A2: Sodium Malonate acts as a competitive inhibitor of Succinate Dehydrogenase, an enzyme essential for the citric acid cycle. This inhibition leads to the accumulation of succinate and disrupts the normal flow of the cycle. [, ]
Q3: How does Sodium Malonate impact cellular energy levels?
A3: Sodium Malonate, by inhibiting Succinate Dehydrogenase, disrupts the electron transport chain and oxidative phosphorylation, leading to a decrease in cellular Adenosine-5′-triphosphate (ATP) production. [, ]
Q4: What is the molecular formula and weight of Sodium Malonate?
A4: The molecular formula of Sodium Malonate is C3H2Na2O4, and its molecular weight is 148.03 g/mol.
Q5: How does Sodium Malonate enhance the filterability of immunoglobulin precipitates?
A5: Sodium Malonate increases the packing density of immunoglobulin precipitates formed using Zinc Chloride and polyethylene glycol. This results in improved filterability and reduced membrane fouling during tangential flow filtration. []
Q6: Can Sodium Malonate be used as a cryoprotectant for protein crystals?
A6: Yes, Sodium Malonate exhibits cryoprotective properties and can be used to cryocooldown salt-grown protein crystals without causing damage while suppressing ice formation. []
Q7: Does Sodium Malonate affect the crystal habit of Calcium Sulfate α-Hemihydrate?
A7: Yes, the addition of Sodium Malonate to aqueous solutions containing Calcium Sulfate α-Hemihydrate (α-CSH) influences its crystal habit by inhibiting the growth of specific crystal faces, leading to the formation of α-CSH crystals with altered aspect ratios. []
Q8: Does Sodium Malonate participate in catalytic wet oxidation processes?
A8: While not a catalyst itself, Sodium Malonate plays a role in the Copper Oxide (CuO)-catalyzed wet oxidation of other organic compounds present in Bayer liquor, a solution used in alumina refining, through a co-oxidation mechanism. [, , ]
Q9: Can Sodium Malonate enhance the synthesis of specific organic compounds?
A9: Yes, Sodium Malonate can be used as a catalyst in the synthesis of 2-amino-4H-chromenes and 2-amino-4H-pyran-3-carboxylates. This method, conducted in an aqueous medium, offers a green and efficient approach with high yields. []
Q10: How have computational methods been employed to study Sodium Malonate?
A10: Molecular dynamics simulations have been used to investigate the interactions of Sodium Malonate-functionalized fullerenes with amyloid-β peptides (AβP). These studies provide insights into the potential of these fullerene derivatives as inhibitors of AβP aggregation, a process implicated in Alzheimer's disease. []
Q11: How do structural modifications of malonic acid derivatives affect their activity?
A11: Studies on the effects of various dicarboxylic acid salts, including Sodium Malonate, on calcium sulfate crystal habit have revealed that the length of the carbon chain in the dicarboxylate significantly influences their interaction with specific crystal faces, thereby affecting crystal morphology. []
Q12: Are there strategies for improving the stability and solubility of Sodium Malonate?
A12: Although specific strategies for Sodium Malonate are not extensively covered in the provided research, general approaches like controlling pH, temperature, and using suitable excipients could be applicable.
Q13: How is Sodium Malonate content determined in the presence of impurities?
A14: A titration method, using a specific indicator, has been developed to accurately determine the content of Sodium Malonate in samples containing impurities like sodium carbonate. This method is particularly valuable for quality control in Sodium Malonate production. []
Q14: Is there information available on the environmental impact of Sodium Malonate?
A15: While the provided research does not specifically address the environmental impact of Sodium Malonate, it highlights its use in the catalytic wet oxidation of organic pollutants in Bayer liquor, suggesting a potential role in environmental remediation. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




